Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate
CAS No.: 254734-20-8
Cat. No.: VC17284410
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254734-20-8 |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |
| Standard InChI | InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |
| Standard InChI Key | MHYNETNACUIOMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(C1)(C)O)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazoline core (a five-membered dihydro-pyrazole ring) substituted with hydroxyl, methyl, and carboxylate groups. Its IUPAC name, methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate, reflects the positions of these substituents:
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3- and 5-positions: Methyl groups
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5-position: Hydroxyl group
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1-position: Methoxycarbonyl moiety
The saturated 4,5-dihydro structure distinguishes it from fully aromatic pyrazoles, potentially influencing reactivity and stability.
Physicochemical Data
Key properties derived from experimental and computational studies include:
The hydroxyl group’s acidity (pKa ~7.7–9.2) enables deprotonation under basic conditions, facilitating nucleophilic reactions at the 5-position .
Synthesis and Derivative Formation
General Pyrazoline Synthesis Strategies
While no published protocols explicitly target this compound, pyrazoline synthesis typically involves cyclocondensation between α,β-unsaturated carbonyl compounds (chalcones) and hydrazines . For example:
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Chalcone Preparation: Condensation of acetophenone derivatives with aldehydes.
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Cyclization: Reaction with methyl hydrazine or substituted hydrazines in alcoholic solvents.
A related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized via phenyl hydrazine and dimethyl acetylene dicarboxylate. Adapting this method could yield the target compound by substituting methyl hydrazine and optimizing reaction conditions.
Hypothetical Synthesis Pathway
Based on analogous systems , a plausible route involves:
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Chalcone Formation:
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Reacting 3-methylbut-2-enal with methyl acetoacetate to form α,β-unsaturated ketone.
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Hydrazine Cyclocondensation:
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Treating the chalcone with methyl hydrazine in ethanol under reflux.
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Oxidation/Workup:
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Neutralizing the reaction mixture to isolate the dihydropyrazole product.
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Key Variables:
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Solvent polarity (ethanol vs. acetic acid)
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Temperature (room temp. vs. reflux)
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Hydrazine stoichiometry
| Compound | Bioactivity | Reference |
|---|---|---|
| 5-Hydroxy-1-phenylpyrazole-3-carboxylate | IC₅₀ = 12 μM (COX-2) | |
| 3,5-Dimethylpyrazole | MIC = 64 μg/mL (E. coli) | |
| Target Compound | Not empirically tested | — |
The absence of electron-withdrawing groups (e.g., nitro) may reduce antimicrobial potency compared to nitro-substituted pyrazolines .
Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: No published yields or reaction kinetics for this compound.
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) properties remain uncharacterized.
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Toxicity: Safety data for mammalian systems are unavailable.
Recommended Studies
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Stereochemical Analysis: Determine configuration at the 5-hydroxyl group (R/S).
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Structure-Activity Relationships (SAR): Modify substituents to enhance COX-2 selectivity.
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In Vivo Testing: Evaluate analgesic efficacy in murine models.
Industrial and Research Applications
Synthetic Intermediate
The carboxylate group enables further derivatization, such as:
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Amidation: Reaction with amines to form carboxamides.
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Ester Hydrolysis: Production of carboxylic acids under basic conditions.
Pharmaceutical Development
As a lead compound, it could be optimized for:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Via COX-2 inhibition.
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Antioxidant Therapies: Leveraging radical scavenging potential.
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